3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4,5-Trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3,4,5-trimethoxy-substituted benzamide moiety. The 1,3,4-thiadiazole scaffold is widely studied for its pharmacological versatility, including antitumor, antimicrobial, and anticonvulsant activities . The trimethoxybenzamide group is structurally analogous to combretastatin derivatives, which are known for their tubulin polymerization inhibition and anticancer properties . For instance, halogenation (e.g., bromo or chloro) or heterocyclic substitutions (e.g., pyridinyl or furan) on similar compounds have shown enhanced potency in various assays .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11-6-5-7-12(8-11)18-21-22-19(27-18)20-17(23)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOLCOZHWPUSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the m-Tolyl Group: The m-tolyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that 3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrates efficacy against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
2. Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For example, it has been evaluated for its effects on different cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the thiadiazole ring or the benzamide moiety can significantly influence its biological properties. Research indicates that specific substitutions can enhance potency against targeted diseases while reducing toxicity .
Case Studies
1. Synthesis and Evaluation
A study synthesized various derivatives of thiadiazole compounds and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard assays. Among them, this compound exhibited one of the highest levels of activity against certain pathogens .
2. Clinical Implications
The potential clinical applications of this compound are being investigated in preclinical models for treating infections caused by resistant bacteria and various types of cancers. Ongoing studies aim to elucidate its pharmacokinetic properties and therapeutic windows to facilitate future clinical trials .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Signaling Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
Induce Apoptosis: In some cases, it can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis:
Structural and Functional Variations
Key Structural Differences :
- Thiadiazole Substituents : The 3-methylphenyl group on the thiadiazole ring contrasts with halogenated (e.g., Cl, Br), pyridinyl, or furan-based substituents in analogs.
- Benzamide Substituents : The 3,4,5-trimethoxy configuration differs from halogenated (e.g., 4-chloro, 3-fluoro) or hydroxyl/methoxy hybrids in other compounds.
Computational Insights
- Molecular Docking : AutoDock Vina () has been used to predict binding affinities of similar compounds to targets like tubulin or estrogen receptors . The trimethoxy group may enhance hydrophobic interactions in receptor binding .
Key Trends
- Halogenation : Bromo or chloro substituents (e.g., MH-B1T2) improve anticonvulsant and antitumor activities .
- Methoxy Groups : 3,4,5-Trimethoxy configurations (as in PBX2) are critical for receptor antagonism and tubulin inhibition .
- Heterocyclic Additions : Pyridinyl or furan groups (e.g., 4b, 9j) modulate solubility and bioavailability .
Biological Activity
3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates a thiadiazole moiety, which has been associated with a variety of biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Thiadiazole Derivatives and Their Biological Significance
Thiadiazole derivatives are known for their broad spectrum of biological activities. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit properties such as:
- Antimicrobial Activity : Many thiadiazole derivatives show significant antibacterial and antifungal effects against various pathogens. For instance, derivatives with substitutions at the C-5 position have demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer potential. Recent studies have shown that compounds with this scaffold can inhibit cancer cell proliferation effectively. For example, specific derivatives were found to significantly reduce the viability of MCF-7 breast cancer cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. The characterization of synthesized compounds typically includes techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various substituted thiadiazoles | Effective against S. aureus, E. coli, A. niger |
| Anticancer | 5-phenyl-1,3,4-thiadiazoles | Reduced viability in MCF-7 and LoVo cells |
| Analgesic | 2-amino-1,3,4-thiadiazoles | Pain relief in animal models |
| Antidepressant | Selected thiadiazole derivatives | Behavioral improvements in rodent models |
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted that compounds with a 2-amino-1,3,4-thiadiazole moiety exhibited significant antimicrobial properties with minimum inhibitory concentration (MIC) values lower than standard antibiotics like itraconazole .
- Anticancer Activity : In vitro assays demonstrated that certain thiadiazole derivatives could inhibit the growth of breast cancer cells (MCF-7) with IC50 values indicating potent activity compared to controls . The mechanism often involves targeting specific pathways such as EGFR and HER-2.
- Pharmacological Studies : Research has indicated that modifications in the thiadiazole structure can enhance biological activity through synergistic effects when combined with other pharmacophores .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves coupling 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., pyridine) at 273–298 K. Microwave-assisted synthesis under solvent-free conditions with glacial acetic acid as a catalyst reduces reaction time from hours to minutes while improving yield .
- Critical Factors : Temperature control during reflux, stoichiometric ratios of reactants, and purification via ethanol recrystallization are key to achieving >60% yield .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Techniques :
- NMR : H and C NMR identify methoxy, thiadiazole, and aromatic proton environments (e.g., methoxy signals at δ 3.8–4.0 ppm) .
- IR : Peaks at 1670–1680 cm confirm carbonyl (C=O) stretching in the benzamide moiety .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 427.12 (calculated for CHNOS) .
Q. How is preliminary biological activity screening conducted for this compound?
- Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity).
- Antioxidant Activity : ABTS•+ radical scavenging assays compare activity to trolox standards .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
- Key Issues :
- Twinned Data : High solvent content or pseudosymmetry may require SHELXD/SHELXE for phase refinement .
- Hydrogen Bonding : Intra- and intermolecular interactions (e.g., N–H⋯O) stabilize planar thiadiazole and benzamide rings, but disordered water molecules complicate refinement .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Approach :
- Substituent Variation : Replace 3-methylphenyl with fluorophenyl or pyridinyl groups to modulate lipophilicity and target affinity .
- Methoxy Positioning : Compare 3,4,5-trimethoxy with 2,4-dimethoxy analogs to assess steric effects on enzyme binding .
- Data Analysis : IC values from kinase assays and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .
Q. How can computational modeling predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : SwissADME estimates bioavailability (TPSA > 90 Å suggests poor permeability) .
- Metabolite Identification : CYP450 metabolism simulations (e.g., Schrödinger’s BioLuminate) highlight potential toxicophores like thiadiazole-derived sulfoxides .
Q. How to address contradictions in reported biological activity across similar compounds?
- Case Example : Discrepancies in IC values for thiadiazole derivatives may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability .
- Resolution :
- Standardized Protocols : Use identical buffer systems and cell passages.
- Meta-Analysis : Pool data from multiple studies (e.g., >10 independent assays) to identify trends via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
